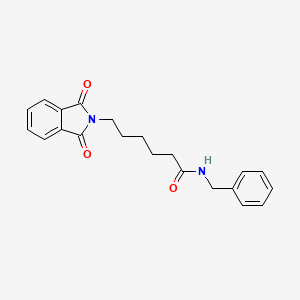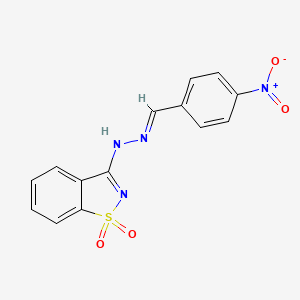![molecular formula C19H22N2 B11707162 N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to a tetrahydroisoquinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different degrees of saturation.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids.
Medicine
Medically, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, it can bind to receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-3,3,6,7-Tetramethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, making it less versatile in certain reactions.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the multiple methyl groups, affecting its reactivity and stability.
Uniqueness
The presence of both phenyl and multiple methyl groups in (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE makes it unique compared to its analogs. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H22N2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3,3,6,7-tetramethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H22N2/c1-13-10-15-12-19(3,4)21-18(17(15)11-14(13)2)20-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,20,21) |
Clave InChI |
ODZSDNLJEAVVOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)


